Acetaldehyde isonicotinoyl hydrazone
Description
Historical Context of Isonicotinoyl Hydrazones in Medicinal Chemistry Research
The history of isonicotinoyl hydrazones in medicinal chemistry is intrinsically linked to the fortuitous discovery of isoniazid (B1672263) (INH), a primary drug for treating tuberculosis (TB). frontiersin.org INH, chemically known as isonicotinic acid hydrazide, became a cornerstone of modern TB therapy. mdpi.com Its discovery was serendipitous, emerging as a bioactive intermediate during the synthesis of isonicotinaldehyde thiosemicarbazone. frontiersin.org The remarkable anti-tubercular activity of INH spurred extensive research into its derivatives, with the goal of enhancing efficacy and overcoming drug resistance. frontiersin.orgmdpi.com
Among the most explored derivatives are the isonicotinoyl hydrazones, which are typically synthesized by condensing isoniazid with various aldehydes or ketones. epstem.netnih.gov This molecular hybridization strategy, merging the core INH structure with other pharmacophores via a hydrazone linker, has been a frequent approach in antimycobacterial drug design. mdpi.com The rationale is that such modifications could lead to compounds that might not require activation by the catalase-peroxidase enzyme (KatG), a common site for mutations leading to INH resistance. mdpi.com Research has demonstrated that hydrazone derivatives of isoniazid can possess potent activities against various bacterial strains, including Mycobacterium tuberculosis. epstem.netnih.gov For example, 2-hydroxy-1-naphthaldehyde (B42665) isonicotinoyl hydrazone was identified as an inhibitor of M. tuberculosis methionine aminopeptidase (B13392206) with activity against both replicating and non-replicating bacteria. nih.gov This historical foundation has established isonicotinoyl hydrazones as a significant and continuously explored class of compounds in the search for new therapeutic agents. nih.gov
Significance of the Hydrazone Moiety in Organic and Bioinorganic Chemistry
The hydrazone moiety, characterized by the azomethine group (>C=N-NH-), is a versatile and highly significant functional group in both organic and bioinorganic chemistry. nih.govphytojournal.com Hydrazones are readily synthesized through the condensation reaction of hydrazides with aldehydes or ketones, a process that offers considerable synthetic flexibility. mdpi.comnih.gov This ease of preparation has contributed to their widespread study and application. nih.gov
In medicinal chemistry, the hydrazone linkage is recognized as an important pharmacophore, and compounds containing this moiety exhibit a vast array of biological activities. nih.govphytojournal.com This has led to the development of hydrazone derivatives with potential applications as antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antiviral agents, among others. nih.govphytojournal.com The biological activity is often influenced by the substituents attached to the core hydrazone structure, which can affect properties like lipophilicity. nih.gov
From a bioinorganic perspective, the hydrazone moiety's significance lies in its excellent chelating ability. rsc.orgwisdomlib.org The presence of carbonyl and imine functional groups enables hydrazones to act as ligands, forming stable coordination complexes with various metal ions. rsc.orgrsc.org This coordination can significantly influence the biological properties of the parent molecule, in some cases enhancing its therapeutic effect. rsc.org For instance, metal complexes of isonicotinic hydrazones have shown enhanced activities against microbes and tumors. epstem.net The ability of hydrazone chelators to bind metal ions like iron is a key aspect of their mechanism of action in various biological contexts, including iron overload disorders and as anti-proliferative agents. nih.govmdpi.com This dual role as a key structural component for biological activity and as a versatile ligand for metal coordination underscores the profound importance of the hydrazone moiety. rsc.org
Table 1: Reported Biological Activities of Hydrazone Derivatives
| Biological Activity | Reference |
|---|---|
| Antimycobacterial | nih.govnih.gov |
| Anticancer | phytojournal.commdpi.com |
| Anticonvulsant | phytojournal.com |
| Anti-inflammatory | phytojournal.comnih.gov |
| Antiviral / Anti-HIV | phytojournal.com |
| Antimalarial | nih.govphytojournal.com |
| Antiprotozoal | nih.govphytojournal.com |
Overview of Research Trajectories for Acetaldehyde (B116499) Isonicotinoyl Hydrazone
Acetaldehyde isonicotinoyl hydrazone is a specific isonicotinoyl hydrazone synthesized from the reaction of isonicotinic acid hydrazide (isoniazid) and acetaldehyde. evitachem.com The synthesis is a straightforward condensation reaction, typically conducted under reflux in a solvent like ethanol (B145695), where the nucleophilic nitrogen of the hydrazide attacks the carbonyl carbon of acetaldehyde, followed by dehydration. epstem.netevitachem.com
Research into this compound has primarily focused on two main trajectories: its role in coordination chemistry and its potential biological activities. evitachem.com
Coordination Chemistry: Like other hydrazones, this compound serves as an effective ligand for forming metal complexes. evitachem.com Its ability to chelate metal ions is a central feature of its chemical behavior. This property is significant for its potential application in catalysis and as a molecular sensor. phytojournal.com
Biological Research: The primary proposed mechanism of action for this compound's biological activity is its ability to chelate metal ions, particularly iron. evitachem.com By binding to iron, it can disrupt its availability for essential cellular processes such as DNA synthesis, potentially inhibiting the growth of microorganisms or cancer cells. evitachem.com Studies have suggested that the compound and its derivatives may possess antibacterial, antifungal, anticancer, and antitubercular properties. evitachem.com The formation of this specific hydrazone from isoniazid and endogenous acetaldehyde is also a recognized metabolic pathway for the parent drug, INH. frontiersin.org
The research indicates that while it is a relatively simple derivative, its fundamental hydrazone structure provides a basis for exploring its utility as both a chelating agent and a biologically active molecule. evitachem.com
Table 2: Properties of this compound
| Property | Detail | Reference |
|---|---|---|
| IUPAC Name | (E)-N'-(ethylidene)isonicotinohydrazide | |
| Molecular Formula | C₈H₉N₃O | evitachem.com |
| Molecular Weight | 163.18 g/mol | evitachem.com |
| Synthesis | Condensation of isonicotinic acid hydrazide and acetaldehyde. | evitachem.com |
| Primary Mechanism | Chelation of metal ions, particularly iron. | evitachem.com |
| Research Areas | Coordination chemistry (ligand), Medicinal chemistry (antibacterial, antifungal, anticancer potential). | evitachem.com |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetaldehyde |
| Isoniazid (Isonicotinic acid hydrazide) |
| Isonicotinaldehyde thiosemicarbazone |
| 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone |
| Pyridoxine |
| α-keto glutaric acid |
| Pyruvic acid |
| Iron |
| Copper |
| Zinc |
| Manganese |
| Nickel |
| Cobalt |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
N-[(E)-ethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C8H9N3O/c1-2-10-11-8(12)7-3-5-9-6-4-7/h2-6H,1H3,(H,11,12)/b10-2+ |
InChI Key |
NKUKPVYHVDNGNF-WTDSWWLTSA-N |
Isomeric SMILES |
C/C=N/NC(=O)C1=CC=NC=C1 |
Canonical SMILES |
CC=NNC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Synthetic Approaches and Methodological Advancements for Acetaldehyde Isonicotinoyl Hydrazone
Conventional Solution-Phase Synthesis of Acetaldehyde (B116499) Isonicotinoyl Hydrazone
The traditional and most widely employed method for synthesizing Acetaldehyde isonicotinoyl hydrazone is through a solution-phase condensation reaction. This approach involves the reaction of isonicotinic acid hydrazide with acetaldehyde in a suitable solvent, typically under reflux conditions.
Optimization of Reaction Parameters and Yields
The efficiency and yield of the solution-phase synthesis of this compound are influenced by several key parameters, including the choice of solvent, reaction temperature, and reaction time. Ethanol (B145695) is a commonly used solvent for this reaction, and the mixture is generally heated to facilitate the formation of the hydrazone bond. researchgate.net Optimization of these factors is crucial for maximizing the yield and purity of the final product. researchgate.net
In a typical laboratory setting, equimolar amounts of isonicotinic acid hydrazide and acetaldehyde are dissolved in ethanol and refluxed for a period ranging from a few hours to several hours. The progress of the reaction is often monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed with a cold solvent, and dried. Yields for this method are generally good, often exceeding 80% under optimized conditions.
Table 1: Optimization of Conventional Synthesis Parameters
| Parameter | Condition | Effect on Yield |
| Solvent | Ethanol, Methanol (B129727) | High yields, good solubility of reactants |
| Temperature | Reflux | Increases reaction rate |
| Reaction Time | 2-4 hours | Sufficient for reaction completion |
| Catalyst | Glacial Acetic Acid (catalytic amount) | Can accelerate the reaction rate |
Green Chemistry Methodologies in this compound Synthesis
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. For the synthesis of this compound and its analogues, several green chemistry approaches have been explored, including mechanochemical, sonochemical, and solvent-free methods. These techniques often offer advantages such as shorter reaction times, higher yields, and reduced use of hazardous solvents.
Mechanochemical Synthesis Protocols
Mechanochemical synthesis, which involves inducing reactions in the solid state by grinding or milling, has emerged as a powerful green alternative for the synthesis of hydrazones. This method eliminates the need for bulk solvents, thereby reducing waste and environmental impact. The reaction between isonicotinic acid hydrazide and acetaldehyde can be carried out by grinding the two solids together in a mortar and pestle or by using a ball mill.
This solvent-free approach often leads to high to quantitative yields in a significantly shorter reaction time compared to conventional solution-phase methods. science.gov The energy input from the mechanical action is sufficient to overcome the activation energy barrier for the reaction to occur.
Table 2: Comparison of Mechanochemical Synthesis Conditions
| Milling Technique | Reaction Time | Yield |
| Mortar and Pestle Grinding | 5-10 minutes | >90% |
| Planetary Ball Mill | 30-60 minutes | ~95-99% |
Sonochemical Synthesis Techniques
Sonochemistry utilizes the energy of ultrasound to promote chemical reactions. In the synthesis of this compound, ultrasonic irradiation can be applied to a mixture of the reactants, often in a minimal amount of a green solvent or even under solvent-free conditions. The cavitation bubbles generated by the ultrasound create localized high-pressure and high-temperature zones, which can significantly accelerate the reaction rate. Sonochemical synthesis is recognized as an eco-friendly and highly efficient method for preparing isonicotinoyl hydrazones.
Solvent-Free Synthetic Routes
Solvent-free synthesis represents a cornerstone of green chemistry, and various techniques can be employed to achieve this for the preparation of this compound. As mentioned, mechanochemistry is a prominent solvent-free method. science.gov Another approach involves heating a mixture of the solid reactants just above their melting points, leading to a melt reaction.
These solvent-free methods are not only environmentally advantageous but also often simplify the work-up procedure, as the product can be isolated directly without the need for solvent removal. The reactions are typically rapid, with some grinding methods reporting completion within minutes. science.gov
Synthesis of this compound Derivatives
The synthesis of hydrazones, characterized by the azomethine group (–NHN=CH), is a focal point of extensive study due to the relative ease of their preparation. nih.gov Derivatives of this compound are typically synthesized through a condensation reaction between isonicotinic acid hydrazide (commonly known as isoniazid) and various aldehydes or ketones. epstem.netdergipark.org.tr This reaction forms the core of most synthetic strategies, with advancements focusing on improving reaction conditions, yields, and environmental impact.
The fundamental reaction mechanism involves the nucleophilic attack of the amino group of isonicotinic acid hydrazide on the carbonyl carbon of an aldehyde or ketone, followed by a dehydration step to yield the corresponding hydrazone. evitachem.com A general procedure involves reacting equimolar amounts of isonicotinic acid hydrazide and a suitable aldehyde in a solvent, most commonly ethanol. epstem.net The mixture is typically heated under reflux for a period ranging from two to twenty hours. Upon cooling, the solid hydrazone product precipitates and can be recovered through filtration and purified, often by washing with ethanol. epstem.net
Methodological advancements have introduced several approaches to optimize the synthesis of these derivatives. These methods are often compared based on reaction time, product yield, and adherence to green chemistry principles.
| Synthetic Method | Description | Advantages |
| Solution-Based Synthesis | Conventional method involving the reaction of hydrazides and aldehydes in a solvent (e.g., ethanol) under reflux. nih.gov | Well-established and widely used. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction, often in an alcohol medium. researchgate.net | Significantly reduces reaction time (by 3-4 times), increases product yield, aligns with "Green Chemistry" principles. researchgate.net |
| Mechanosynthesis | Involves grinding solid reactants together, sometimes with a minimal amount of liquid (Liquid-Assisted Grinding). nih.gov | Solvent-free or uses minimal solvent, can be more efficient for certain products like quinazolines. nih.gov |
| Solid-State Melt Reaction | Involves heating a mixture of solid reactants above their melting points without a solvent. nih.gov | Solvent-free, can be highly efficient for specific (iso)nicotinic based hydrazones. nih.gov |
Detailed research has explored the synthesis of a series of nicotinic acid benzylidene hydrazide derivatives by condensing isoniazid (B1672263) with various substituted benzaldehydes. The yields of these reactions are notably influenced by the nature of the electron-donating or electron-withdrawing substituents on the benzaldehyde (B42025) ring. epstem.net
Advanced Molecular Structure Analysis and Spectroscopic Characterization of Acetaldehyde Isonicotinoyl Hydrazone
Isomeric and Conformational Analysis of the Acetaldehyde (B116499) Isonicotinoyl Hydrazone Scaffold
The structural versatility of acetaldehyde isonicotinoyl hydrazone is evident in its ability to exist as different isomers and conformers. This isomerism is primarily dictated by the electronic and steric properties of the C=N double bond and the partial double bond character of the adjacent amide linkage.
Geometric isomerism in this compound arises from the restricted rotation around the carbon-nitrogen double bond (C=N) of the azomethine group. This results in two possible stereoisomers: E (entgegen) and Z (zusammen). mdpi.com
The synthesis of acylhydrazones, such as this compound, typically yields the thermodynamically more stable E-isomer. mdpi.com The IUPAC name for this compound, N'-[(E)-ethylideneamino]pyridine-4-carboxamide, explicitly denotes this configuration. evitachem.com The stability of the E vs. Z isomer is influenced by several factors, including steric hindrance between the substituents on the C=N bond and the potential for intramolecular hydrogen bonding. mdpi.com While the Z-isomer is often less stable, its formation can be induced photochemically. mdpi.comresearchgate.net In certain specifically designed hydrazone systems, the Z-isomer can be stabilized through the formation of an intramolecular hydrogen bond, for instance, between an N-H proton and a nearby acceptor atom. mdpi.comnih.gov
Beyond geometric isomerism, this compound exhibits a complex conformational landscape due to rotation around its single bonds, particularly the N-N (hydrazine) and C(O)-N (amide) bonds. The amide C-N bond possesses a partial double bond character, which restricts free rotation and can lead to the existence of distinct syn and anti conformers in solution. nih.gov
Tautomeric Equilibrium Investigations in this compound Systems
Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. libretexts.orglibretexts.org this compound can exist in different tautomeric forms, which significantly affects its electronic properties and chemical reactivity.
Hydrazone derivatives can undergo keto-enol tautomerism. dergipark.org.tr For this compound, this involves an equilibrium between the keto (amide) form and the enol (iminol) form. In the solid state, hydrazones typically exist in the keto form, which is characterized by the presence of a carbonyl (C=O) group. mdpi.com
The keto tautomer is generally more stable than the enol tautomer by approximately 45–60 kJ/mol for simple carbonyl compounds. libretexts.org However, the equilibrium can be shifted toward the enol form by factors that stabilize its structure, such as extended conjugation, aromaticity, or the formation of intramolecular hydrogen bonds. masterorganicchemistry.comyoutube.com The interconversion between keto and enol forms can be catalyzed by the presence of acid or base. masterorganicchemistry.comkhanacademy.org
The keto-enol tautomerism in this specific molecule is more precisely described as amido-iminol tautomerism, reflecting the amide functional group. The amide group (-C(=O)NH-) can tautomerize to its iminol form (-C(OH)=N-). researchgate.net This equilibrium is particularly important in the context of coordination chemistry. The iminol tautomer can be deprotonated to form an iminolate anion, which acts as a versatile ligand for metal ions, coordinating through both oxygen and nitrogen atoms. researchgate.netresearchgate.net This ability to exist in different tautomeric forms is crucial for the formation of stable metal chelate complexes. researchgate.net
Advanced Spectroscopic Characterization Techniques
A combination of advanced spectroscopic techniques is essential for the unambiguous structural elucidation of this compound, including the determination of its isomeric and tautomeric forms. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). nih.gov
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure in solution.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The methyl protons (CH₃) of the acetaldehyde moiety would appear as a doublet, coupled to the adjacent methine proton. The methine proton (=CH) would, in turn, appear as a quartet. The pyridine (B92270) ring protons would produce signals in the aromatic region, and the amide proton (N-H) would appear as a singlet, the position of which can be sensitive to solvent and concentration.
¹³C NMR: The carbon NMR spectrum would corroborate the structure by showing signals for each unique carbon atom, including the carbonyl carbon (C=O), the azomethine carbon (C=N), the carbons of the pyridine ring, and the methyl and methine carbons of the ethylidene group.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH₃ (ethylidene) | ~2.1 | Doublet (d) |
| =CH- (ethylidene) | ~7.9 - 8.2 | Quartet (q) |
| Pyridine-H (meta to N) | ~7.8 - 8.0 | Multiplet (m) |
| Pyridine-H (ortho to N) | ~8.7 - 8.9 | Multiplet (m) |
| -NH- (amide) | ~11.0 - 12.0 | Singlet (s) |
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -CH₃ (ethylidene) | ~15 |
| Pyridine-C (meta to N) | ~122 |
| Pyridine-C (ipso to C=O) | ~141 |
| =CH- (ethylidene) | ~145 |
| Pyridine-C (ortho to N) | ~151 |
| -C=O (amide) | ~162 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound in its solid (keto) form, the IR spectrum would be expected to show strong absorption bands corresponding to the N-H stretch, the C=O stretch of the amide group, and the C=N stretch of the azomethine group. mdpi.comresearchgate.net
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| N-H | Stretching | ~3200 - 3300 |
| C=O (Amide I) | Stretching | ~1660 - 1680 |
| C=N (Azomethine) | Stretching | ~1600 - 1620 |
| Pyridine Ring | C=C, C=N Stretching | ~1550 - 1590 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum of this compound would show a prominent peak for the protonated molecular ion [M+H]⁺, confirming its molecular weight of 163.18 g/mol . evitachem.comscirp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR, COSY, HMQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound in solution. Through various NMR experiments, it is possible to map out the proton and carbon frameworks and their connectivity.
¹H NMR and ¹³C NMR: One-dimensional NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments (chemical shift), and their proximity to other protons (spin-spin coupling). Similarly, the ¹³C NMR spectrum indicates the number of chemically distinct carbon atoms. For hydrazones, the presence of (E) and (Z) geometrical isomers can lead to the duplication of some signals in their NMR spectra. researchgate.net
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following data are typical predicted ranges for the structural motifs present in the molecule. Actual experimental values may vary based on solvent and other conditions.
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Pyridine Ring | ¹H | 8.5 - 8.8 | Doublet | Protons ortho to the ring nitrogen. |
| Pyridine Ring | ¹H | 7.7 - 8.0 | Doublet | Protons meta to the ring nitrogen. |
| Imine | ¹H | 7.5 - 8.2 | Quartet | Azomethine proton (-N=CH-). |
| Methyl | ¹H | 1.9 - 2.2 | Doublet | Methyl protons (-CH₃). |
| Amide | ¹H | 10.5 - 12.0 | Singlet | Amide proton (-NH-). |
| Carbonyl | ¹³C | 160 - 165 | - | Amide carbonyl carbon (C=O). |
| Imine | ¹³C | 140 - 150 | - | Azomethine carbon (-N=CH-). |
| Pyridine Ring | ¹³C | 148 - 152 | - | Carbons ortho to the ring nitrogen. |
| Pyridine Ring | ¹³C | 120 - 125 | - | Carbons meta to the ring nitrogen. |
| Pyridine Ring | ¹³C | 138 - 142 | - | Quaternary carbon attached to the carbonyl. |
| Methyl | ¹³C | 12 - 18 | - | Methyl carbon (-CH₃). |
2D NMR (COSY, HMQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the azomethine proton (-N=CH-) and the methyl protons (-CH₃), confirming their adjacent positions. It would also reveal the coupling between the aromatic protons on the pyridine ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique maps direct, one-bond correlations between protons and the carbon atoms they are attached to. sdsu.edu It allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum by correlating it to its attached proton's signal in the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons. sdsu.edu This is invaluable for connecting different fragments of the molecule. For example, an HMBC spectrum would show correlations from the amide proton (-NH-) to the carbonyl carbon and from the pyridine protons to the carbonyl carbon, confirming the link between the pyridine ring and the hydrazide moiety.
Vibrational Spectroscopy Applications (FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FTIR spectrum provides a characteristic fingerprint for the molecule. Key vibrational bands confirm the presence of the main functional groups. The N-H stretching vibration of the hydrazone moiety is typically observed in the 3100-3300 cm⁻¹ region. The C=O stretching of the amide group gives rise to a strong absorption band, usually found between 1650 and 1680 cm⁻¹. The C=N stretching of the imine group is observed in the 1600-1640 cm⁻¹ range, and the C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ region.
Interactive Data Table: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3100 - 3300 | N-H Stretch | Amide (-CONH-) | Medium |
| 2900 - 3000 | C-H Stretch | Methyl (-CH₃) | Medium-Weak |
| 1650 - 1680 | C=O Stretch | Amide I band | Strong |
| 1600 - 1640 | C=N Stretch | Imine (-CH=N-) | Medium-Strong |
| 1540 - 1560 | N-H Bend / C-N Stretch | Amide II band | Medium |
| 1400 - 1600 | C=C / C=N Stretch | Pyridine Ring | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower energy ground states to higher energy excited states. shu.ac.uk The spectrum of this compound is characterized by absorption bands resulting from π→π* and n→π* electronic transitions within its chromophores. pharmatutor.org
The molecule contains several chromophores: the pyridine ring, the carbonyl group (C=O), and the azomethine group (C=N). The conjugated system formed by the pyridine ring and the hydrazone moiety gives rise to intense π→π* transitions, typically observed at shorter wavelengths (e.g., 250-320 nm). pharmatutor.org The non-bonding electrons (n) on the nitrogen and oxygen atoms can be excited to anti-bonding π* orbitals, resulting in weaker n→π* transitions at longer wavelengths (e.g., 320-380 nm). pharmatutor.org The position and intensity of these bands can be influenced by the solvent polarity.
Interactive Data Table: Expected Electronic Transitions for this compound
| Wavelength Range (λmax) | Molar Absorptivity (ε) | Type of Transition | Chromophore |
| 250 - 320 nm | High (1,000-10,000 L mol⁻¹ cm⁻¹) | π → π | Pyridine ring, C=O, C=N (conjugated system) |
| 320 - 380 nm | Low (10-100 L mol⁻¹ cm⁻¹) | n → π | C=O, C=N |
Mass Spectrometry (EI-MS, HRMS) for Molecular Confirmation
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern provides valuable structural information. For this compound, fragmentation would likely involve cleavage of the N-N bond, the C-C bond between the carbonyl and the pyridine ring, and loss of the ethylidene group.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the precise elemental formula of the compound. mdpi.com This technique confirms the molecular formula of this compound (C₈H₉N₃O) by matching the experimentally measured mass to the calculated exact mass with a high degree of precision. The mass spectra of hydrazones often present the [M-H]⁻ ion as the base peak in negative ion mode. researchgate.net
Crystallographic Investigations of this compound Structures (e.g., Single-Crystal X-ray Diffraction, Powder X-ray Diffraction)
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction: This technique is the gold standard for molecular structure determination. uol.de By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed 3D model of the molecule can be constructed. uol.de For hydrazone derivatives, single-crystal X-ray analysis confirms the molecular conformation (which is often planar), the configuration around the C=N double bond (typically E), and the nature of intermolecular interactions, such as hydrogen bonding. mdpi.commdpi.com For this compound, hydrogen bonds involving the amide N-H group and the pyridine nitrogen or carbonyl oxygen of adjacent molecules would be expected to play a significant role in the crystal packing.
Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. While it does not provide the atomic-level detail of single-crystal analysis, it generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. It is useful for identifying the compound, assessing its purity, and studying polymorphism (the ability of a compound to exist in multiple crystalline forms).
Interactive Data Table: Representative Crystallographic Parameters for an Isonicotinoyl Hydrazone Derivative Note: This data is for a representative related structure, (E)-N'-(4-isopropylbenzylidene)isonicotinohydrazide monohydrate, to illustrate typical findings. nih.gov Specific values for this compound may differ.
| Parameter | Value |
| Crystal System | Orthorhombic nih.gov |
| Space Group | P2₁2₁2₁ nih.gov |
| Conformation | Molecule adopts an (E) conformation about the C=N bond. mdpi.com |
| Key Bond Length (C=O) | ~1.23 Å |
| Key Bond Length (C=N) | ~1.28 Å |
| Key Bond Length (N-N) | ~1.37 Å |
| Intermolecular Interactions | Hydrogen bonding is a dominant feature, often involving the amide N-H group as a donor and the pyridine nitrogen or carbonyl oxygen as an acceptor. nih.gov |
Chemical Reactivity and Derivatization of Acetaldehyde Isonicotinoyl Hydrazone
Redox Chemistry of the Hydrazone Moiety
The hydrazone functional group in acetaldehyde (B116499) isonicotinoyl hydrazone can undergo both oxidation and reduction, leading to a range of different products. These transformations are fundamental to the derivatization and chemical behavior of the compound.
The oxidation of acetaldehyde isonicotinoyl hydrazone targets the hydrazone linkage. The specific products formed are dependent on the oxidizing agent employed. Common reagents used for the oxidation of hydrazones include potassium permanganate (B83412) and hydrogen peroxide. evitachem.com The reaction can lead to the formation of oximes among other potential oxidation products. evitachem.com While detailed studies on the exhaustive oxidation of this specific hydrazone are not extensively documented in the provided results, the general chemistry of hydrazone oxidation suggests that cleavage of the C=N bond or modification of the nitrogen atoms can occur under strong oxidizing conditions. For instance, oxidation of the related acetaldehyde molecule by potent biological oxidants like peroxynitrite can yield products such as acetate, formate, and methyl radicals, demonstrating the susceptibility of the acetaldehyde backbone to oxidative processes. nih.gov
Table 1: Oxidation of this compound
| Oxidizing Agent | Potential Product(s) | Reference |
|---|---|---|
| Hydrogen Peroxide | Oximes, other oxidation products | evitachem.com |
The hydrazone group can be reduced to form the corresponding hydrazine (B178648) derivatives. evitachem.com This can be achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, which typically reduce the C=N double bond to a C-N single bond. evitachem.com
A significant reduction reaction involving hydrazones is the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) (-CH₂) group. byjus.comwikipedia.org The reaction proceeds via the in-situ formation of a hydrazone intermediate, which is then treated with a strong base at high temperatures. wikipedia.org Since this compound is a pre-formed hydrazone, it can be used directly as a substrate in this reaction, which may offer advantages such as reduced reaction times and milder conditions. byjus.compharmaguideline.com
The mechanism involves the deprotonation of the hydrazone by a strong base (e.g., potassium hydroxide) in a high-boiling solvent like diethylene glycol. byjus.compharmaguideline.com This is followed by a series of protonation and deprotonation steps, culminating in the irreversible loss of nitrogen gas (N₂) to form a carbanion. byjus.commasterorganicchemistry.com This carbanion is then protonated by the solvent to yield the final alkane product. byjus.com In the case of this compound, the expected product of a complete Wolff-Kishner reduction of the original carbonyl would be ethane. youtube.com
Table 2: Key Aspects of the Wolff-Kishner Reduction
| Feature | Description | Reference(s) |
|---|---|---|
| Reaction Type | Reduction of a carbonyl group (via its hydrazone) to a methylene group. | byjus.comwikipedia.org |
| Reagents | Hydrazine (or a pre-formed hydrazone), a strong base (e.g., KOH, Sodium ethoxide), and a high-boiling protic solvent (e.g., diethylene glycol). | youtube.comalfa-chemistry.com |
| Mechanism | Formation of a hydrazone anion, followed by proton transfers and elimination of N₂ gas to form a carbanion, which is then protonated. | byjus.compharmaguideline.com |
| Driving Force | The thermodynamically favorable and irreversible formation of nitrogen gas. | masterorganicchemistry.comalfa-chemistry.com |
| Advantage of Pre-formed Hydrazone | Can lead to reduced reaction times and milder reaction conditions. | pharmaguideline.com |
Substitution Reactions and Functionalization Strategies
The this compound molecule offers several sites for substitution and functionalization. The hydrazone group itself can participate in substitution reactions, allowing for the creation of new derivatives based on the specific electrophiles used in the reaction. evitachem.com Furthermore, recent advances have focused on the C-H functionalization of acetaldehyde hydrazones, which enables the introduction of new functional groups at the C(sp²) (azomethine carbon) and C(sp³) positions of the acetaldehyde portion of the molecule. This provides a direct route to more complex molecular structures.
Dynamic Combinatorial Chemistry Applications in this compound Research
Dynamic combinatorial chemistry (DCC) is a powerful technique that utilizes reversible reactions to generate libraries of compounds in equilibrium. redalyc.org The reversible formation of the acylhydrazone bond from its corresponding hydrazide (isonicotinic acid hydrazide) and aldehyde (acetaldehyde) makes this class of compounds highly suitable for use in DCC. redalyc.orgrsc.org
In a dynamic combinatorial library (DCL), the distribution of products is under thermodynamic control. researchgate.net By introducing a template (e.g., a biological receptor), the equilibrium can be shifted to favor the formation and amplification of the library member that binds most strongly to the template. The composition of these libraries can be monitored using techniques like ¹H-NMR spectroscopy to study the kinetic and thermodynamic evolution of the system. redalyc.org The hydrazone linkage is particularly useful because its formation and hydrolysis can occur rapidly in water at neutral pH, especially when the hydrazine component bears electron-withdrawing groups, as is the case with isonicotinic hydrazide. rsc.org This allows for the exploration of a wide range of chemical diversity in the search for new molecular receptors or other functional molecules. redalyc.orgrsc.org
Table 3: this compound in Dynamic Combinatorial Chemistry (DCC)
| Concept | Relevance to this compound | Reference(s) |
|---|---|---|
| Core Principle | Utilizes reversible reactions to generate libraries of compounds in equilibrium. | redalyc.org |
| Key Reaction | The reversible formation of the C=N bond of the hydrazone from isonicotinic hydrazide and acetaldehyde. | rsc.orgresearchgate.net |
| System Control | The library composition is under thermodynamic control, allowing for amplification of the best-fitting molecule in the presence of a template. | researchgate.net |
| Application | Identification and synthesis of small molecular receptors and other complex chemical systems. | redalyc.org |
Coordination Chemistry of Acetaldehyde Isonicotinoyl Hydrazone and Its Metal Complexes
Ligand Properties and Chelation Potential of Acetaldehyde (B116499) Isonicotinoyl Hydrazone
The ability of Acetaldehyde isonicotinoyl hydrazone to form metal complexes is dictated by its inherent structural features, which allow it to act as an efficient chelating agent. Its properties as a ligand, including its affinity for specific metal ions and its mode of coordination, are fundamental to understanding the chemistry of its metallic derivatives.
The isonicotinoyl hydrazone functional group is a well-established scaffold for potent metal chelation, with a particularly high affinity and selectivity for iron. researchgate.net The mechanism of action for many hydrazones involves their ability to bind to metal ions, especially iron, thereby making the metal unavailable for biological processes. nih.gov Analogues such as Pyridoxal (B1214274) Isonicotinoyl Hydrazone (PIH) and Salicylaldehyde (B1680747) Isonicotinoyl Hydrazone (SIH) have been extensively studied as tridentate (three-point binding) iron chelators. researchgate.netnih.govscialert.net These compounds exhibit high efficacy in sequestering iron, forming stable 2:1 ligand-to-metal complexes with both Fe(III) and Fe(II) ions. scialert.net
The effectiveness of these chelators is attributed to their lipophilicity, which allows them to permeate cell membranes and access intracellular iron pools. analis.com.my The chelation process can inhibit iron-catalyzed oxyradical formation, a key mechanism in their protective effects against oxidative stress. researchgate.net Studies on various analogues have demonstrated that the aroylhydrazone structure is crucial for this activity, highlighting the importance of this chemical class in the development of selective metal-binding agents. nih.gov The affinity for iron has positioned these compounds as subjects of interest for mitigating conditions of iron overload and for their potential anti-neoplastic properties, as iron is essential for the proliferation of cancer cells. nih.gov
This compound possesses several potential donor atoms, enabling it to coordinate with metal ions in different ways. The denticity of the ligand—the number of donor atoms that bind to the central metal ion—can vary depending on the reaction conditions and the nature of the metal ion.
Typically, isonicotinoyl hydrazones act as bidentate ligands. scirp.orgchemistryjournal.netrsc.org Coordination occurs through the azomethine nitrogen atom (-C=N-) and the carbonyl oxygen atom after it undergoes enolization (a keto-enol tautomerism) to form a deprotonated enolic oxygen (-C-O⁻). journalirjpac.com This mode of chelation results in the formation of a stable five-membered ring structure involving the metal center.
In some instances, the pyridine (B92270) nitrogen atom can also participate in coordination, leading to tridentate behavior. scispace.com However, studies on several related isonicotinoyl hydrazone complexes have shown that the pyridine nitrogen does not always participate in coordination. mdpi.com The ligand can therefore exhibit flexibility, acting as either a neutral bidentate ligand through the carbonyl oxygen and azomethine nitrogen, or as a mononegative bidentate ligand via the enolate oxygen and azomethine nitrogen. scirp.orgscispace.com This versatility allows for the formation of a wide range of complexes with different geometries and properties.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its analogues is generally straightforward. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure, stoichiometry, and geometry.
A wide variety of transition metal complexes have been synthesized using isonicotinoyl hydrazone ligands. The general synthetic method involves the reaction of the hydrazone ligand with a corresponding metal salt (e.g., chlorides, acetates, nitrates) in a suitable solvent, often an alcohol like methanol (B129727) or ethanol (B145695). rsc.orgmdpi.com The mixture is typically heated under reflux to facilitate the complexation reaction. mdpi.com
Complexes of numerous divalent and trivalent transition metals have been reported in the literature for various isonicotinoyl hydrazones, including:
Cobalt (II): Forms complexes, often with octahedral or tetrahedral geometries. scirp.orgmdpi.com
Nickel (II): Readily forms stable complexes, which have been characterized with square-planar or octahedral geometries. scirp.orgchemistryjournal.netrsc.orgmdpi.com
Copper (II): Extensively studied, forming complexes with tetrahedral, square-planar, or distorted octahedral geometries. scirp.orgmdpi.comresearchgate.net
Zinc (II): Forms stable complexes, contributing to studies on ligands as therapeutic agents. scirp.orgmdpi.com
Manganese (II): Synthesized to explore their structural and biological properties, often resulting in octahedral complexes. chemistryjournal.netrsc.orgmdpi.com
Cadmium (II): Complexes have been prepared and characterized. chemistryjournal.net
Iron (II/III): As discussed, iron complexes are of particular interest due to the high affinity of the ligand for this metal. scialert.netresearchgate.net
While complexes with the above metals are well-documented for the isonicotinoyl hydrazone class, specific reports on Sn(IV), Rh, and Ir complexes with this compound are less common in the surveyed literature.
The geometry of the metal complexes formed with isonicotinoyl hydrazones depends on the metal ion's coordination number, its electronic configuration, and the stoichiometry of the ligand-to-metal ratio. Spectroscopic analyses and magnetic susceptibility measurements are key techniques used to propose these geometries. rsc.org
Commonly observed coordination geometries include:
Octahedral: This is a frequent geometry, particularly for complexes where the metal-to-ligand ratio is 1:2 and water or other small molecules act as additional ligands to satisfy a coordination number of six. chemistryjournal.netrsc.orgjournalirjpac.commdpi.com
Tetrahedral: Often suggested for Co(II) and some Cu(II) complexes. mdpi.com
Square-Planar: This geometry is typical for Ni(II) complexes, which are often diamagnetic. analis.com.my
The following table summarizes some of the coordination geometries proposed for metal complexes of various isonicotinoyl hydrazones.
| Metal Ion | Proposed Geometry | Source(s) |
| Cu(II) | Tetrahedral, Distorted Octahedral | mdpi.com |
| Co(II) | Octahedral | |
| Ni(II) | Distorted Octahedral, Square-Planar | rsc.org, analis.com.my |
| Mn(II) | Octahedral | chemistryjournal.net |
| Fe(III) | Octahedral | scispace.com |
Electrochemical Behavior of this compound Metal Complexes
The electrochemical properties of metal complexes provide insight into their redox activity and electron transfer capabilities. Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of these compounds. nih.govnih.gov Studies on various transition metal complexes of isonicotinoyl hydrazones reveal that their electrochemical behavior is highly dependent on the central metal ion.
For instance, the electrochemical study of an Fe(III) complex with a bidentate isonicotinohydrazide ligand showed an irreversible, one-electron transfer process. scispace.com This indicates that the iron center can be reduced from Fe(III) to Fe(II), but the re-oxidation process is not readily reversible under the experimental conditions. The redox activity of iron complexes is particularly significant, as the cycling between Fe(III) and Fe(II) states can be crucial to their biological activity. scirp.org
Interactions of Metal Complexes with Biomolecular Targets (e.g., DNA, Proteins)
Extensive research has been conducted on the interactions between metal complexes of various isonicotinoyl hydrazone derivatives and key biomolecular targets such as deoxyribonucleic acid (DNA) and proteins. These studies are crucial for understanding the mechanisms of action that underpin their potential therapeutic applications. The interactions are typically investigated through a combination of spectroscopic techniques, viscosity measurements, and molecular docking studies.
While the broader class of isonicotinoyl hydrazones has been widely studied, specific detailed research findings and data tables for the biomolecular interactions of metal complexes derived solely from this compound are not available in the referenced literature. The existing body of research focuses on analogs where the acetaldehyde moiety is replaced by other aldehyde or ketone groups, such as 2-formylpyridine, 7-methoxychromone-3-carbaldehyde, or 2-hydroxy-1-naphthaldehyde (B42665). nih.govresearchgate.netnih.gov
Therefore, a detailed discussion with specific data on the DNA and protein interactions of this compound metal complexes cannot be provided at this time. The principles of these interactions, however, can be understood from the studies on closely related analogs.
General Modes of Interaction with DNA
Studies on various isonicotinoyl hydrazone metal complexes reveal several primary modes of interaction with DNA:
Intercalation: This mode involves the stacking of the planar aromatic portions of the ligand between the base pairs of the DNA double helix. researchgate.netnih.gov Spectroscopic studies, such as UV-Vis absorption and fluorescence titration, often show hypochromism (a decrease in absorbance intensity) and a red or blue shift in the maximum wavelength upon addition of DNA, which are indicative of intercalative binding. mdpi.com Viscosity measurements can further support this, as intercalation typically leads to an increase in the viscosity of the DNA solution due to the lengthening of the DNA helix. rsc.org
Groove Binding: Complexes may also bind to the major or minor grooves of DNA, primarily through hydrogen bonding, van der Waals forces, or electrostatic interactions. mdpi.comresearchgate.net This type of interaction generally causes less significant changes to the DNA structure compared to intercalation.
DNA Cleavage: Some transition metal complexes, particularly those with copper, can facilitate the cleavage of the phosphodiester backbone of DNA. nih.gov This activity is often studied using gel electrophoresis, where the complex's ability to convert supercoiled plasmid DNA (Form I) into nicked (Form II) and linear (Form III) forms is assessed. researchgate.net
General Modes of Interaction with Proteins
The interaction of these metal complexes with proteins, most commonly serum albumins like Bovine Serum Albumin (BSA), is a key area of investigation to understand their transport and distribution in biological systems. nih.govnih.gov
Binding Affinity and Site: Fluorescence quenching is the primary technique used to study these interactions. nih.govnih.gov The intrinsic fluorescence of tryptophan residues in BSA is quenched upon binding of the metal complex. By analyzing the quenching data, binding constants (Kb) and the number of binding sites (n) can be determined. nih.gov These studies often reveal high-affinity binding, suggesting that the complexes can be effectively transported by albumin in the bloodstream. rsc.org
Conformational Changes: Techniques like synchronous fluorescence and circular dichroism (CD) spectroscopy are employed to determine if the binding of the metal complex induces conformational changes in the protein. nih.govnih.gov Such changes can affect the protein's biological function.
Due to the absence of specific experimental data for this compound in the provided search results, interactive data tables detailing binding constants, cleavage efficiencies, or thermodynamic parameters cannot be generated.
Biological Activities and Mechanistic Investigations of Acetaldehyde Isonicotinoyl Hydrazone and Its Analogues
Antimicrobial Efficacy and Mechanisms
Acetaldehyde (B116499) isonicotinoyl hydrazone and its analogues have demonstrated a broad spectrum of antimicrobial activities, positioning them as compounds of interest in the development of new therapeutic agents. Their efficacy extends to various pathogenic bacteria, fungi, and protozoa, with research delving into the molecular underpinnings of their action.
Antibacterial Activity Against Specific Pathogens (e.g., Mycobacterium tuberculosis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, MRSA)
Hydrazone derivatives have shown notable antibacterial effects against a range of both Gram-positive and Gram-negative bacteria. Studies have specifically highlighted their potential against clinically significant pathogens. For instance, isonicotinic hydrazide derivatives have been screened for their antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, demonstrating appreciable inhibition. mdpi.comnih.gov
Derivatives of isonicotinic hydrazide have shown promising activity against various bacterial strains. mdpi.com One study highlighted a hydrazone derivative, coded NH3, which exhibited the highest inhibitory effect against S. aureus, B. subtilis, and E. coli. mdpi.comnih.gov Another series of hydrazones of lactic acid displayed antibacterial activity against S. aureus, S. pneumoniae, E. coli, and P. aeruginosa. nih.gov Furthermore, certain hydrazone compounds have been found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), with one compound in a study showing a minimum inhibitory concentration (MIC) value of 16 µg/mL against an MRSA isolate. dergipark.org.tr
The antimycobacterial potential of these compounds is also significant. A series of hydrazone derivatives were tested for their antitubercular activity, with one chalcone (B49325) derivative being the most effective against Mycobacterium tuberculosis with a MIC value of 32 µg/mL. dergipark.org.tr The parent compound, isoniazid (B1672263), is a primary drug for tuberculosis treatment and acts by inhibiting the enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis. mdpi.com This has spurred the synthesis of numerous hydrazone derivatives from isoniazid with the aim of discovering enhanced or broader-spectrum antimycobacterial agents. mdpi.com
Table 1: Antibacterial Activity of Selected Hydrazone Derivatives
| Compound/Derivative | Target Pathogen(s) | Observed Activity | Reference(s) |
|---|---|---|---|
| Isonicotinic Hydrazone Derivative (NH3) | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Highest inhibitory effect among tested compounds. | mdpi.comnih.gov |
| Lactic Acid Hydrazones | Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, Pseudomonas aeruginosa | MIC values ranging from 64–128 µg/mL. | nih.gov |
| Hydrazone Derivative (B24) | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC value of 16 µg/mL. | dergipark.org.tr |
| Chalcone Derivative (E9) | Mycobacterium tuberculosis | MIC value of 32 µg/mL. | dergipark.org.tr |
Antifungal and Antileishmanial Properties
The biological activities of acetaldehyde isonicotinoyl hydrazone and its analogues are not limited to bacteria. Research has also uncovered their potential as antifungal and antileishmanial agents. nih.govnih.gov Hydrazone derivatives have been recognized for their wide range of pharmacological benefits, including antifungal properties. nih.gov One study investigating a series of hydrazone derivatives found that a specific compound, B23, had the best activity against Candida albicans with a MIC value of 16 µg/mL. dergipark.org.tr
In addition to their antifungal capabilities, these compounds have shown promise in combating parasitic protozoa. Specifically, hydrazone-Schiff bases have been synthesized and assessed for their antileishmanial activity against Leishmania tropica. nih.gov Several of these compounds displayed moderate to good activity, with one compound in particular, SSB28, being the most potent with IC₅₀ values of 4 ± 0.5 and 4.5 ± 0.4 µg/mL against promastigotes and amastigotes, respectively. nih.gov Furthermore, benzimidazole-based hydrazones have been reported to possess antileishmanial properties. nih.gov
Molecular Mechanisms of Antimicrobial Action (e.g., Metal Ion Sequestration, Enzyme Inhibition, Inhibition of Dihydrofolate Reductase and Enoyl ACP Reductase)
The antimicrobial effects of this compound and its analogues are attributed to several molecular mechanisms. A primary mechanism is their ability to chelate metal ions, particularly iron. evitachem.com By binding to essential metal ions, these compounds disrupt their availability for crucial biological processes within microbial cells, such as DNA synthesis and cellular respiration, thereby inhibiting their growth. evitachem.com The chelation of transition metal ions like iron, copper, or zinc by suitably functionalized hydrazones can interfere with cellular processes. mdpi.com
Enzyme inhibition is another key mechanism of action. A significant target for the antitubercular activity of isonicotinoyl hydrazone derivatives is the enoyl-acyl carrier protein reductase (InhA). mdpi.commdpi.com This enzyme is a crucial component of the type II fatty acid synthesis system in bacteria and is the target for the first-line tuberculosis drug, isoniazid. nih.govwikipedia.org Hydrazone derivatives can act as inhibitors of InhA, disrupting the synthesis of the mycobacterial cell wall. mdpi.com Studies on sulfonyl hydrazones have confirmed that the inhibition of enoyl-ACP reductase is a validated pathway for their antimycobacterial activity. mdpi.com
Anticancer Potential and Molecular Mechanisms
Beyond their antimicrobial properties, this compound and its analogues have emerged as a class of compounds with significant anticancer potential. Their cytotoxic effects have been demonstrated across various cancer cell lines, and research has begun to elucidate the cellular and molecular mechanisms underlying their antiproliferative action.
Cytotoxic Effects in Cancer Cell Lines (e.g., MCF-7 breast adenocarcinoma, leukemia cell lines)
Numerous studies have reported the cytotoxic activity of hydrazone derivatives against a panel of human cancer cell lines. nih.gov Salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH) and its analogues have shown antiproliferative potential in MCF-7 breast adenocarcinoma and HL-60 promyelocytic leukemia cell lines. nih.govnih.gov Specifically, analogues with long, flexible alkyl chains adjacent to the hydrazone bond exhibited specific cytotoxic effects against MCF-7 cells. nih.gov The introduction of a methoxy (B1213986) group at the fifth position in salicylaldehyde hydrazones has been shown to significantly heighten activity against the MCF-7 cell line. mdpi.comddg-pharmfac.net
Hydrazones have also demonstrated potent activity against various leukemia cell lines. nih.gov Derivatives of salicylaldehyde benzoylhydrazone have shown strong cytotoxic effects against acute myeloid leukemia (AML) HL-60 cells. mdpi.comddg-pharmfac.net Furthermore, dimethoxy derivatives of salicylaldehyde benzoylhydrazone demonstrated potent activity against leukemic cell lines at low micro- and nanomolar concentrations, with some analogues showing exceptional antileukemic selectivity. mdpi.comddg-pharmfac.netresearchgate.net
Table 2: Cytotoxic Activity of Selected Hydrazone Analogues
| Compound/Analogue | Cancer Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogues | MCF-7 (breast adenocarcinoma), HL-60 (promyelocytic leukemia) | Showed antiproliferative potential; analogues with specific structural modifications exhibited enhanced and selective cytotoxicity. | nih.govnih.gov |
| 5-Methoxysalicylaldehyde Hydrazones | MCF-7 (breast adenocarcinoma) | Significantly heightened activity against this cell line. | mdpi.comddg-pharmfac.net |
| 3-Methoxysalicylaldehyde-derived Hydrazones | HL-60 (acute myeloid leukemia) | Demonstrated strong cytotoxic effects. | mdpi.comddg-pharmfac.net |
| Dimethoxy Salicylaldehyde Benzoylhydrazones | Various Leukemia Cell Lines | Potent activity at low micro- and nanomolar concentrations with high selectivity. | mdpi.comddg-pharmfac.netresearchgate.net |
Cellular and Molecular Targets of Anticancer Action (e.g., DNA Synthesis Inhibition, Cell Cycle Regulation, Apoptosis)
The anticancer activity of this compound and its analogues is mediated through the targeting of various cellular and molecular processes critical for cancer cell survival and proliferation. One of the key mechanisms is the inhibition of DNA synthesis. nih.govmdpi.com The iron chelation properties of these compounds are believed to play a crucial role in this process, as iron is an essential cofactor for ribonucleotide reductase, the rate-limiting enzyme in DNA synthesis. evitachem.com By sequestering iron, these compounds can effectively halt DNA replication and, consequently, cell proliferation. evitachem.com
In addition to inhibiting DNA synthesis, these compounds can also influence cell cycle regulation. nih.govmdpi.comnih.gov Studies have shown that exposure to acetaldehyde can lead to a delay in cell cycle progression. nih.gov Some salicylaldehyde isonicotinoyl hydrazone analogues have been observed to cause cell cycle arrest. nih.gov
Furthermore, a significant mechanism of anticancer action for these hydrazones is the induction of apoptosis, or programmed cell death. nih.govmdpi.comnih.gov Chronic exposure to acetaldehyde has been shown to increase the rate of cell death, with the dying cells exhibiting apoptotic characteristics. nih.gov Analogues of salicylaldehyde isonicotinoyl hydrazone have been found to induce apoptosis, as evidenced by Annexin V positivity and significant increases in the activities of caspases 3, 7, 8, and 9. nih.gov The induction of apoptosis is a desirable characteristic for anticancer agents as it leads to the controlled elimination of cancer cells.
Iron Chelation as a Therapeutic Strategy
Iron is a vital element for the majority of living organisms, playing a crucial role in numerous physiological processes, including oxygen transport, DNA synthesis, and electron transfer. nih.govresearchgate.net However, its dysregulation can lead to cellular damage through the generation of reactive oxygen species (ROS). nih.govresearchgate.net Consequently, maintaining iron homeostasis is critical for cellular health. researchgate.net In the context of disease, both pathogenic microorganisms and cancer cells exhibit an increased demand for iron to support their proliferation and survival. nih.govfrontiersin.orgoncotarget.org This dependency on iron has led to the exploration of iron chelation as a promising therapeutic strategy. nih.govnih.gov
Iron chelators are molecules that can bind to iron, rendering it unavailable for biological processes and facilitating its excretion from the body. nih.govresearchgate.net This mechanism of action can effectively inhibit the growth of pathogens and cancer cells by depriving them of this essential nutrient. oncotarget.orgnih.gov
This compound and its analogues, such as pyridoxal (B1214274) isonicotinoyl hydrazone (PIH), have emerged as a significant class of iron chelators. nih.govnih.gov These compounds have demonstrated the ability to mobilize iron from cellular stores and prevent its uptake. nih.govashpublications.orgbohrium.com For instance, PIH has been shown to chelate iron from both parenchymal and reticuloendothelial iron stores. nih.gov Unlike some other chelators, PIH-induced iron excretion primarily occurs through the gut. nih.gov
Analogues of PIH have been synthesized and evaluated for their iron chelation potential. ashpublications.orgbohrium.com Studies have shown that some of these analogues are even more effective than the parent compound and the clinically used chelator desferrioxamine (DFO) in mobilizing iron from hepatocytes. bohrium.com The efficacy of these chelators is influenced by factors such as their lipophilicity, which affects their ability to permeate cell membranes and access intracellular iron pools. bohrium.com
The therapeutic potential of these iron chelators extends to various conditions, including iron overload disorders, infectious diseases, and cancer. nih.govbohrium.comclinicaltrials.gov In cancer therapy, iron chelators can induce apoptosis (programmed cell death) in proliferating tumor cells by depleting them of iron. oncotarget.orgashpublications.org Furthermore, they can enhance the efficacy of conventional cancer treatments like chemotherapy and radiotherapy. nih.gov
Antioxidant Properties and Oxidative Stress Modulation
Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cells, a process known as oxidative stress. Iron can catalyze the formation of these damaging radicals through the Fenton reaction. nih.govnih.gov Iron chelators, by binding to iron, can prevent its participation in these reactions, thereby acting as indirect antioxidants. nih.gov
The antioxidant properties of isonicotinoyl hydrazone derivatives have been investigated through various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the ability of a compound to neutralize free radicals.
The ability of isonicotinoyl hydrazone derivatives to protect against oxidative damage is closely linked to their iron-chelating properties. By sequestering iron, these compounds inhibit the formation of hydroxyl radicals, one of the most damaging ROS. This protective mechanism has been demonstrated in various contexts.
For example, salicylaldehyde isonicotinoyl hydrazone (SIH) has been shown to protect against catecholamine-induced cardiotoxicity. nih.gov Elevated levels of catecholamines can undergo autoxidation, a process augmented by iron, leading to the production of ROS and subsequent damage to cardiac cells. nih.gov SIH was found to reduce this catecholamine oxidation and suppress the formation of redox-active iron complexes, thereby preserving the viability of cardiomyoblast cells and reducing intracellular ROS formation. nih.gov
Furthermore, the iron complexes of some isonicotinoyl hydrazone analogues have been shown to prevent the oxidation of ascorbate (B8700270) and the hydroxylation of benzoate, further demonstrating their capacity to mitigate oxidative processes. acs.orgresearchgate.net This highlights the potential of these compounds to protect against cellular damage induced by oxidative stress.
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a class of compounds. For isonicotinoyl hydrazone derivatives, SAR studies have focused on modifying their structure to enhance their iron-chelating efficacy and biological activity while minimizing toxicity.
Key aspects of SAR studies for these compounds include:
Lipophilicity: The ability of a chelator to cross cell membranes and access intracellular iron is a critical determinant of its efficacy. Studies have shown that more lipophilic analogues of pyridoxal isonicotinoyl hydrazone (PIH) are more effective at mobilizing iron from hepatocytes. bohrium.com
Electronic Effects: The introduction of electron-withdrawing groups into the aroylhydrazone structure can lead to the formation of redox-inactive iron complexes. acs.orgresearchgate.net This is a desirable feature as it prevents the chelated iron from participating in the generation of reactive oxygen species. acs.orgresearchgate.net For instance, in the methyl pyrazinylketone isonicotinoyl hydrazone (HMPIH) series, the electron-withdrawing pyrazine (B50134) nitrogen atom was found to be crucial for forming these redox-inactive complexes. acs.org
Substitution Patterns: The nature and position of substituents on the aromatic rings of the hydrazone scaffold can significantly influence its biological activity. For example, in a study of PIH analogues, pyridoxal benzoyl hydrazone and its derivatives with methoxy and fluoro substituents showed high activity. dntb.gov.ua
These SAR studies provide valuable insights for the rational design of new and more potent isonicotinoyl hydrazone-based therapeutic agents.
Advanced Analytical Applications of Acetaldehyde Isonicotinoyl Hydrazone Derivatives
Spectrophotometric and Spectrofluorimetric Methods for Ion Detection
The core of the analytical utility of acetaldehyde (B116499) isonicotinoyl hydrazone derivatives lies in their ability to form stable, colored, or fluorescent complexes with various ions. This property is harnessed in spectrophotometric and spectrofluorimetric techniques, which are favored for their simplicity, speed, high sensitivity, and cost-effectiveness compared to other instrumental methods like atomic absorption spectrophotometry. researchgate.net The formation of a complex between the hydrazone ligand and an ion alters the electronic properties of the molecule, leading to a measurable change in its absorption or emission spectrum.
Isonicotinoyl hydrazone derivatives are excellent chromogenic reagents for the spectrophotometric determination of a multitude of metal ions. researchgate.net The reaction between a hydrazone derivative and a metal ion typically results in the formation of a colored complex, and the intensity of the color is directly proportional to the concentration of the metal ion. researchgate.net These methods are often enhanced by using micellar media, which can increase the stability and solubility of the metal complexes, thereby improving the sensitivity of the analysis. nih.gov
Derivatives of isonicotinoyl hydrazone have been successfully employed for the detection of various transition metals. For instance, 2,4-dihydroxybenzaldehyde (B120756) isonicotinoyl hydrazone (2,4-DHBINH) forms a reddish-brown colored complex with titanium(IV) in an aqueous medium, allowing for its determination in alloy and steel samples. shu.ac.uk Similarly, 3,5-dimethoxy-4-hydroxybenzaldehyde isonicotinoyl hydrazone (DMHBIH) has been used for the sensitive derivative spectrophotometric determination of gold(III). nih.gov The table below summarizes the application of several isonicotinoyl hydrazone derivatives in metal ion detection.
| Derivative Name | Target Metal Ion | Technique | Wavelength (λmax) | Medium/pH |
| 2,4-dihydroxybenzaldehyde isonicotinoyl hydrazone (2,4-DHBINH) | Titanium(IV) | Spectrophotometry | 500 nm | pH 1.5 |
| 3,5-dimethoxy-4-hydroxybenzaldehyde isonicotinoyl hydrazone (DMHBIH) | Gold(III) | Spectrophotometry | 412 nm | Micellar (Triton X-100) |
| Dicyanomethylene dihydrofuran hydrazone (DCDHFH) | Cadmium(II) | Spectrophotometry | 507 nm | CH3CN/water, pH 5.5-6.3 |
This table is generated based on data from scientific research articles. nih.govshu.ac.ukresearchgate.net
The utility of hydrazone-based sensors extends beyond cations to the detection of anions. Certain derivatives can interact with anions like cyanide (CN⁻) and fluoride (B91410) (F⁻) through mechanisms such as hydrogen bonding or nucleophilic attack, leading to a distinct colorimetric or fluorescent response.
A pyridine-hydrazone-substituted naphthalimide receptor has been synthesized and demonstrated as a selective colorimetric and fluorescent chemosensor for cyanide sensing in aqueous environments. scirp.org The detection mechanism involves the nucleophilic addition of the cyanide ion to the hydrazone, which perturbs the electronic structure of the molecule and results in a visible color change. This allows for the rapid and visual detection of cyanide, which is crucial due to its high toxicity. The sensor can be applied to test papers, providing a practical platform for detecting cyanide in real-world water samples and food materials. scirp.org While research has been conducted on organoboron-based fluorophores for fluoride and cyanide detection, the application of acetaldehyde isonicotinoyl hydrazone itself for this purpose is a developing area. mdpi.com
Applications in Organic Molecule Determination (e.g., Glucose, Carbonyl Compounds, Estrogen)
A general review of the analytical applications of hydrazones indicates their use in the determination of organic molecules such as glucose, carbonyl compounds, and estrogen in various biological and pharmaceutical samples. dergipark.org.tr However, the most established application within this class is the identification and quantification of carbonyl compounds.
The foundational reaction for this application is the condensation of a hydrazide, such as isonicotinic acid hydrazide (a precursor to this compound), with an aldehyde or ketone to form a crystalline hydrazone. researchgate.net This reaction is highly specific and has been a classical method for the qualitative identification of carbonyl compounds. researchgate.net
Modern analytical techniques have built upon this principle. For example, hydrazine-based derivatization reagents are used to improve the sensitivity and detection of carbonyl-containing compounds in mass spectrometry. shu.ac.uk A fluorescence sensing method has been specifically developed for the detection of acetaldehyde, a key carbonyl compound, in alcoholic beverages. nih.gov This method utilizes a fluorescent probe that reacts with acetaldehyde, causing a measurable increase in fluorescence intensity. nih.gov The analysis of acetaldehyde hydrazone has also been reported in biological fluids like peritoneal dialysis samples, indicating its relevance in clinical chemistry. researchgate.net While the broader use for glucose and estrogen detection by this compound specifically is less documented, the strong reactivity towards the carbonyl group remains a cornerstone of its analytical utility for organic molecules.
Role as Chemosensors in Chemical and Biological Systems
A chemosensor is a molecule that interacts with a specific analyte to produce a detectable signal. This compound and its derivatives function as highly effective chemosensors due to their inherent chemical properties. researchgate.net The key components of these molecules are a receptor unit (the hydrazone moiety that binds the analyte) and a signaling unit (the chromophore or fluorophore that produces the signal).
The sensing mechanism is typically based on the chelation of a metal ion by the nitrogen and oxygen atoms of the hydrazone group. researchgate.net This binding event restricts the C=N isomerization and can induce processes like excited-state intramolecular proton transfer (ESIPT) or chelation-enhanced fluorescence (CHEF), leading to a significant change in the photophysical properties. scirp.org For instance, a dicyanomethylene dihydrofuran hydrazone (DCDHFH) based colorimetric chemosensor was developed for the detection of Cd(II) ions in aquatic media. researchgate.net The binding of cadmium ions to the hydrazone recognition moiety resulted in a distinct color change from yellow to red, allowing for visual detection. researchgate.net
These chemosensors can be designed for high selectivity, meaning they respond to a specific target ion even in the presence of other competing ions. researchgate.net This selectivity is crucial for their application in complex chemical and biological systems where numerous other species are present.
Environmental and Biological Sample Analysis
The ultimate test of any analytical method is its applicability to real-world samples. The robustness, sensitivity, and selectivity of methods using this compound derivatives have enabled their successful application in diverse and complex matrices.
In the field of environmental analysis, these methods have been used to determine toxic metal concentrations in water samples. For example, a method for gold(III) detection was successfully applied to water samples, and a paper test strip integrated with a hydrazone derivative has been used to detect cadmium in aqueous media. nih.govresearchgate.net
In industrial quality control, the spectrophotometric method for titanium(IV) determination using 2,4-dihydroxybenzaldehyde isonicotinoyl hydrazone has been effectively employed for the analysis of titanium in various alloy and steel samples. shu.ac.uk Furthermore, these derivatives have found use in pharmaceutical analysis. nih.gov The analysis of salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH), a related and important iron chelator, and its prochelator form has been validated in biological matrices like plasma, demonstrating the viability of these compounds for pharmacokinetic studies and biological monitoring. dergipark.org.tr
Theoretical and Computational Studies on Acetaldehyde Isonicotinoyl Hydrazone
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study isonicotinoyl hydrazone derivatives to elucidate their molecular geometry, vibrational frequencies, and electronic properties. mdpi.comnih.gov
Molecular Geometry: DFT calculations, often using functionals like B3LYP and PBE1PBE with basis sets such as 6-311G**, are employed to optimize the molecular geometry. mdpi.com Studies on related isonicotinoyl hydrazones reveal a quasi-coplanar molecular skeleton. mdpi.com The central –C=N–N–C=O chain typically adopts an extended conformation with an E-configuration around the C=N hydrazone bridge. mdpi.com A key feature is the trans s-cis configuration around the N-N single bond. mdpi.com Theoretical calculations of bond lengths and angles generally show good agreement with experimental data from X-ray crystallography. mdpi.comresearchgate.net For instance, the C=N and C=O bond lengths are calculated to be typical of double bonds, confirming the delocalization of electrons within the hydrazone moiety. mdpi.com
Electronic Properties: The electronic properties are often analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (EHOMO-ELUMO) is a critical parameter for determining molecular reactivity and stability. epstem.net A smaller energy gap suggests higher reactivity and indicates that charge transfer can readily occur within the molecule. mdpi.com In isonicotinoyl hydrazone derivatives, the HOMO is often localized on the aromatic rings, while the LUMO is centered around the hydrazide–hydrazone moiety, confirming that charge transfer happens within the molecule. mdpi.com DFT calculations also provide other quantum chemical parameters like electronegativity, chemical potential, hardness, and electrophilicity index, which help in understanding the molecule's reactivity. epstem.net
Vibrational Spectra: Theoretical vibrational frequencies calculated via DFT methods correspond well with experimental data obtained from FT-IR spectroscopy. mdpi.comnih.gov Characteristic vibrational modes for the isonicotinoyl hydrazone scaffold include the C=O stretching vibration (observed around 1664 cm⁻¹), the C=N stretching vibration (around 1602–1609 cm⁻¹), the C=C stretching of the aromatic ring (around 1524 cm⁻¹), and N-N stretching (around 1055 cm⁻¹). mdpi.commdpi.com
Table 1: Selected Theoretical Bond Lengths (Å) and Angles (°) for Isonicotinoyl Hydrazone Derivatives from DFT Calculations Data presented is representative of the isonicotinoyl hydrazone class of compounds based on available literature.
| Parameter | Bond/Angle | Typical Calculated Value | Reference |
| Bond Length | C=N | 1.284 | mdpi.com |
| Bond Length | N-N | 1.398 | mdpi.com |
| Bond Length | C=O | 1.242 | mdpi.com |
| Bond Angle | O-C-N | 125.0 | mdpi.com |
| Bond Angle | C-N-N | 116.2 | mdpi.com |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is extensively used in drug discovery to understand how a ligand, such as Acetaldehyde (B116499) Isonicotinoyl Hydrazone, might interact with a biological target, typically a protein or enzyme. nih.gov
Methodology and Targets: In these simulations, the three-dimensional structure of the ligand is placed into the binding site of a target protein. iarconsortium.org The software then calculates the most stable binding conformations and estimates the binding affinity, often expressed as a docking score in kcal/mol. researchgate.net For isonicotinoyl hydrazide derivatives, docking studies have been performed against various targets, including the main protease of COVID-19 (Mpro), lipoteichoic acid synthase (LtaS), and various cancer-related proteins. researchgate.netscience.gov
Interaction Analysis: The results of docking simulations reveal key ligand-target interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. scirp.org For example, studies on nicotinoyl hydrazide derivatives docked against the COVID-19 main protease showed that these molecules fit into the active site, with high docking scores indicating strong binding potential. researchgate.net The interactions often involve the nitrogen and oxygen atoms of the hydrazone backbone, which can act as hydrogen bond donors or acceptors, and the pyridine (B92270) ring, which can participate in π-π stacking or hydrophobic interactions with amino acid residues in the target's active site. researchgate.net These in silico studies are crucial for predicting the biological potential of compounds and guiding the synthesis of new, more effective derivatives. science.gov
Table 2: Representative Ligand-Target Interactions for Hydrazone Derivatives from Molecular Docking Studies
| Target Protein | Interacting Ligand Group | Type of Interaction | Potential Significance |
| Protease Enzymes | Hydrazone N and O atoms | Hydrogen Bonding | Inhibition of viral replication researchgate.net |
| Kinases | Pyridine Ring | π-π Stacking, Hydrophobic | Anticancer activity nih.gov |
| Bacterial Enzymes | Carbonyl Oxygen | Hydrogen Bonding | Antibacterial effect science.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.com The fundamental principle is that the structural properties of a molecule, such as its physicochemical, electronic, or steric features, determine its biological activity. mdpi.compharmacy180.com
Model Development: A QSAR model is developed by first calculating a set of molecular descriptors for a series of compounds with known biological activities (the training set). mdpi.com These descriptors quantify various aspects of the molecule's structure. The next step involves using statistical methods to build a mathematical model that correlates these descriptors with the observed activity. researchgate.net
For isonicotinoyl hydrazones, QSAR studies can be used to predict their potential as, for example, anticancer or antimicrobial agents. nih.gov Descriptors might include parameters like molecular weight, logP (lipophilicity), molar refractivity, and quantum chemical descriptors derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment). researchgate.net While specific QSAR models for Acetaldehyde Isonicotinoyl Hydrazone are not prominently documented in the provided literature, studies on analogous compounds like Salicylaldehyde (B1680747) Isonicotinoyl Hydrazone (SIH) demonstrate the utility of this approach. nih.gov Such models can highlight which structural features are crucial for activity, for instance, the presence of certain substituents on the aromatic ring or modifications to the hydrazone linker, thereby guiding the design of more potent analogues. nih.gov
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov It maps the electron distribution of a molecule in a crystal, providing insights into how molecules pack together and the nature of the non-covalent interactions that stabilize the crystal structure. mdpi.com
Visualizing Interactions: The Hirshfeld surface is generated based on the distance from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. nih.gov These distances are combined into a normalized contact distance (dnorm), which is plotted onto the surface. Red spots on the dnorm map indicate close intermolecular contacts, such as strong hydrogen bonds, while blue regions represent weaker or longer contacts. researchgate.net
Table 3: Common Intermolecular Contacts and Their Percentage Contribution in Hydrazone Crystal Structures from Hirshfeld Surface Analysis
| Type of Contact | Typical Percentage Contribution | Description |
| H···H | 50-65% | Represents interactions between hydrogen atoms on adjacent molecules. nih.govresearchgate.net |
| O···H / H···O | 10-30% | Indicates the presence of hydrogen bonds involving oxygen atoms. researchgate.netmdpi.com |
| C···H / H···C | 5-15% | Relates to weaker C-H···π or other van der Waals interactions. researchgate.net |
| N···H / H···N | 5-10% | Indicates hydrogen bonds involving nitrogen atoms. nih.gov |
| C···C | < 5% | Suggests the presence of π-π stacking interactions between aromatic rings. mdpi.com |
Future Research Directions and Emerging Perspectives for Acetaldehyde Isonicotinoyl Hydrazone
Development of Novel Acetaldehyde (B116499) Isonicotinoyl Hydrazone Derivatives with Enhanced Specificity
A primary focus of future research is the rational design and synthesis of novel derivatives of acetaldehyde isonicotinoyl hydrazone to improve target specificity and biological activity. The core structure is readily synthesized through the condensation of isonicotinic hydrazide with an aldehyde, allowing for extensive modification. evitachem.commdpi.com Research has demonstrated that altering the aldehyde or hydrazide portions of the molecule can significantly enhance pharmacological properties. mdpi.com
Future work will likely involve:
Substitution Modifications: Introducing various functional groups (e.g., halogens, alkyl chains, methoxy (B1213986) groups) to the aromatic rings of analogous structures has been shown to modulate cytotoxic and antioxidant activities. mdpi.comnih.gov For instance, studies on salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH) analogs revealed that introducing a bromine substituent increased cytotoxicity, whereas long, flexible alkyl chains conferred selective toxicity against breast adenocarcinoma cells while sparing non-cancerous cells. nih.gov
Bioisosteric Replacement: Replacing parts of the molecule with chemical groups that have similar physical or chemical properties can lead to improved efficacy. For example, exchanging a phenolic ring with a pyridine (B92270) ring in SIH analogs altered the metal-ligating site and led to more pronounced pro-oxidative effects. nih.gov
Hybrid Molecules: Creating hybrid compounds by linking the isonicotinoyl hydrazone scaffold to other pharmacologically active molecules could produce synergistic effects or novel mechanisms of action.
These synthetic strategies aim to create derivatives with a higher therapeutic index, targeting specific cellular components or pathogens with greater precision.
Table 1: Influence of Structural Modifications on the Biological Activity of Isonicotinoyl Hydrazone Analogs
| Modification Type | Example of Change | Observed Effect on Activity | Reference |
| Halogenation | Addition of a bromine substituent to the salicylaldehyde ring. | Increased cytotoxicity against both cancer cells and cardiomyoblasts. | nih.gov |
| Alkyl Chain Addition | Introduction of long, flexible alkyl chains near the hydrazone bond. | Exhibited specific cytotoxic effects against MCF-7 breast cancer cells with low toxicity to H9c2 cardiomyoblasts. | nih.gov |
| Ring Alteration | Exchange of a phenolic ring with a pyridine ring. | Led to pro-oxidative effects. | nih.gov |
| Aldehyde Variation | Use of vanillin and salicylaldehyde to create derivatives. | Resulted in compounds with significant antibacterial and cytotoxic potential. | nih.govnih.gov |
Exploration of New Biological Targets and Therapeutic Applications
While initial research has highlighted the antimicrobial and anticancer potential of isonicotinoyl hydrazones, the full spectrum of their biological targets and therapeutic applications remains to be explored. evitachem.commdpi.com The ability of these compounds to chelate metal ions, particularly iron, is a key aspect of their mechanism, suggesting potential applications in diseases characterized by metal dysregulation and oxidative stress. evitachem.comnih.gov
Future avenues of investigation include:
Enzyme Inhibition: A derivative, 2-hydroxy-1-naphthaldehyde (B42665) isonicotinoyl hydrazone, has been identified as a potent inhibitor of methionine aminopeptidases (MetAPs) in Mycobacterium tuberculosis. nih.gov This opens the door to screening this compound and its analogs against other critical enzymes in pathogens or cancer cells.
Targeting Neurodegenerative Diseases: Given the role of metal-induced oxidative stress in neurodegenerative conditions like Alzheimer's and Parkinson's disease, the iron-chelating and antioxidant properties of isonicotinoyl hydrazone derivatives warrant investigation in this area. nih.gov
Antiviral Activity: The discovery that an isonicotinoyl hydrazone derivative can inhibit HIV-1 replication suggests a previously untapped potential for this class of compounds as antiviral agents, including for the treatment of TB-HIV co-infections. nih.gov
Expanded Anticancer Screening: While activity against leukemia and breast cancer has been noted, systematic screening against a wider panel of human cancer cell lines is necessary to identify new therapeutic opportunities. mdpi.com
Advanced Mechanistic Studies at the Molecular and Cellular Level
A deeper understanding of how this compound and its derivatives function at a molecular and cellular level is crucial for their development as therapeutic agents. Current knowledge points to iron chelation as a primary mechanism, which disrupts iron-dependent processes like DNA synthesis. evitachem.com However, more sophisticated studies are needed to elucidate the complete picture.
Future research should focus on:
Elucidating Redox Properties: Salicylaldehyde isonicotinoyl hydrazone (SIH) has been shown to possess both prooxidant and antioxidant capabilities. nih.gov It can increase the autoxidation of Fe(II) while also activating the Nrf2 antioxidant response pathway. nih.gov Detailed studies are required to understand how the structure of this compound influences this delicate balance.
Identifying Specific Molecular Interactions: While it is known that some hydrazones can inhibit DNA and RNA synthesis and induce apoptosis, the precise protein or nucleic acid targets they interact with are often not fully characterized. mdpi.com Advanced techniques like proteomics and transcriptomics could identify specific binding partners and downstream signaling pathways.
Cellular Imaging: The development of fluorescent probes based on the hydrazone structure, such as the "DarkZone" dyes used for detecting cellular aldehydes, provides a powerful tool. nih.gov Similar approaches could be used to visualize the subcellular localization of this compound derivatives and monitor their interaction with targets in real-time.
Integration with Nanotechnology and Advanced Materials Research
The integration of this compound derivatives with nanotechnology and materials science presents innovative opportunities for both therapeutic and diagnostic applications.
Emerging research directions include:
Drug Delivery Systems: Encapsulating isonicotinoyl hydrazone compounds within nanoparticles, liposomes, or other nanocarriers could improve their solubility, stability, and bioavailability. Such systems could also be engineered for targeted delivery to specific tissues, such as tumors, thereby increasing efficacy and reducing systemic toxicity.
Diagnostic Sensors: The interaction of acetaldehyde with gold nanostructures has been utilized to develop colorimetric sensors for its detection. nih.gov This principle could be adapted using this compound as a recognition element in biosensors for detecting specific metal ions or disease biomarkers.
Smart Materials: The photochromic properties observed in some hydrazone-metal complexes, which change color and fluorescence upon UV irradiation, suggest potential applications in advanced materials. science.gov this compound could be explored for its utility in creating light-sensitive materials for data storage or molecular switches.
Computational Design and High-Throughput Screening of Analogues
Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. These in silico techniques are highly applicable to the development of this compound analogues.
Key future approaches in this area are:
Structure-Activity Relationship (SAR) and In Silico Modeling: As demonstrated with salicylaldehyde hydrazones, computational tools can be used to analyze SARs, predict the "drug-likeness" of designed compounds, and model their interactions with biological targets through molecular docking. mdpi.comnih.gov This allows researchers to prioritize the synthesis of candidates with the highest probability of success.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability of ligand-protein complexes over time, helping to refine the design of derivatives that bind more effectively to their targets. nih.gov
High-Throughput Screening (HTS): HTS assays are essential for rapidly evaluating large libraries of synthesized or virtual compounds against specific biological targets, such as the enzymes of Mycobacterium tuberculosis. nih.gov This enables the efficient identification of novel, potent inhibitors from a vast chemical space.
Q & A
Basic: What are the standard synthetic routes for preparing acetaldehyde isonicotinoyl hydrazone, and how is its purity validated?
This compound is synthesized via Schiff base formation between isonicotinic acid hydrazide (INH) and acetaldehyde. The reaction typically occurs in ethanol at room temperature, yielding a crystalline product after column chromatography. Structural validation employs spectroscopic methods:
- 1H/13C NMR confirms hydrazone bond formation (C=N) and absence of aldehyde peaks.
- Mass spectrometry (MS) verifies molecular ion peaks and fragmentation patterns.
- IR spectroscopy identifies characteristic N-H and C=N stretches (3200–3300 cm⁻¹ and 1600–1650 cm⁻¹, respectively) .
Basic: Which analytical techniques are critical for characterizing metal-chelation properties of this compound derivatives?
Key methods include:
- UV-Vis spectroscopy : Monitors shifts in λmax upon metal binding (e.g., Fe³⁺ or Cu²⁺).
- Potentiometric titrations : Determines stability constants (log K) of metal-ligand complexes.
- Electrospray ionization mass spectrometry (ESI-MS) : Identifies stoichiometry of metal-ligand adducts .
Advanced: How does the iron-chelating mechanism of this compound derivatives confer antimycobacterial activity?
Derivatives like 2-pyridylcarboxaldehyde isonicotinoyl hydrazone (PCIH) restrict Mycobacterium tuberculosis growth by sequestering intracellular iron, a nutrient critical for bacterial survival. Experimental validation involves:
- Iron-depletion assays : Measuring minimum inhibitory concentrations (MIC) under iron-rich vs. iron-deficient conditions.
- Gene expression profiling : Quantifying iron-regulated mycobacterial genes (e.g., ideR) to confirm iron starvation .
Advanced: What structural modifications enhance mitochondrial targeting of this compound analogs in diseases like Friedreich’s ataxia?
Lipophilic analogs (e.g., PCTH) with 2-pyridyl or thiophene substituents exhibit improved mitochondrial membrane penetration. Key strategies include:
- Log P optimization : Increasing hydrophobicity to enhance membrane permeability.
- Fluorescent tagging : Tracking subcellular localization via confocal microscopy .
Advanced: How do structure-activity relationship (SAR) studies guide the design of analogs with dual iron-chelation and anti-proliferative activity?
SAR insights:
- Pyridyl vs. naphthyl substituents : 2-Hydroxy-1-naphthylaldehyde derivatives (e.g., 311) show higher cytotoxicity due to enhanced redox cycling and ROS generation.
- Chelator stereochemistry : Cis-configured hydrazones exhibit stronger Fe³⁺ affinity than trans isomers.
- In vitro screens : Prioritize analogs with IC50 < 10 µM in cancer cell lines (e.g., SK-N-MC neuroblastoma) .
Advanced: How can researchers resolve contradictions in metal specificity (e.g., Cu²⁺ vs. Fe³⁺ binding) observed across studies?
Discrepancies arise from varying assay conditions (pH, competing ions). Methodological solutions:
- Competitive metal titrations : Use EDTA or deferoxamine to isolate Fe³⁺-specific binding.
- X-ray absorption spectroscopy (XAS) : Directly probe coordination geometry and metal identity in complexes .
Basic: What in vitro models are used to evaluate antitubercular efficacy of this compound derivatives?
- Macrophage infection models : THP-1 macrophages infected with M. tuberculosis H37Rv, treated with chelators, and assessed for bacterial CFU reduction.
- Check for cytotoxicity : Parallel assays on Vero cells to ensure selectivity (e.g., CC50 > 50 µM) .
Advanced: What redox mechanisms underlie the anti-proliferative effects of this compound analogs in cancer?
Iron-bound analogs catalyze Fenton reactions, generating hydroxyl radicals (•OH) that damage DNA and inhibit ribonucleotide reductase (RNR). Key validations:
- Electron paramagnetic resonance (EPR) : Detect •OH formation.
- RNR activity assays : Measure dNTP pool depletion in Jurkat T-cells .
Basic: How should researchers control for iron availability in cytotoxicity studies of these chelators?
- Iron supplementation : Add ferric ammonium citrate (FAC) to rescue cell viability if toxicity is iron-dependent.
- Transferrin receptor (TfR) modulation : Use siRNA knockdown to assess chelator reliance on TfR-mediated iron uptake .
Advanced: What experimental frameworks assess synergistic potential with first-line TB drugs (e.g., isoniazid)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
